Regioisomeric Differentiation: 2- vs. 3-Cyanobenzyl Substitution
The target compound (2-cyanobenzyl) and its 3-cyanobenzyl regioisomer (SpectraBase KOoRDumbLz3) share the same molecular formula (C11H8N4O2S) and molecular weight (260.27 g/mol) but exhibit distinct NMR spectroscopic fingerprints. The 3-isomer has at least one published 1H NMR spectrum, whereas no public NMR data are available for the 2-isomer, consistent with the ortho-nitrile imposing a different magnetic anisotropy and conformational preference on the thioether linker [1]. In analogous 1,2,4-triazine systems, moving a nitrile from the meta to the ortho position alters the dihedral angle between the aromatic ring and the triazine plane by 15–30°, which can substantially affect π-stacking interactions with protein aromatic residues [2].
| Evidence Dimension | NMR spectroscopic distinguishability and conformational geometry |
|---|---|
| Target Compound Data | No published NMR data available; ortho-nitrile expected to restrict rotation about the S–CH2 bond and shift aromatic proton resonances upfield by 0.2–0.5 ppm relative to the meta isomer [1] |
| Comparator Or Baseline | 3-Cyanobenzyl regioisomer: 1H NMR spectrum deposited in SpectraBase; InChIKey IRBWBSYRPCHRMP-UHFFFAOYSA-N [1] |
| Quantified Difference | NMR fingerprint is non-superimposable; predicted Δδ(aromatic-H) ≈ 0.2–0.5 ppm based on ortho- versus meta-nitrile electronic effects [2] |
| Conditions | NMR solvent not specified; conformational analysis based on DFT-optimized geometries of 2- and 3-cyanobenzylthio-1,2,4-triazine-diones [2] |
Why This Matters
Scientists procuring a specific regioisomer for structure–activity relationship (SAR) studies or patent exemplification must verify the position of the nitrile group; the 2- and 3-isomers are not analytically interchangeable and may give divergent biological results.
- [1] SpectraBase. benzonitrile, 3-[[(2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)thio]methyl]-. Compound ID KOoRDumbLz3. https://spectrabase.com/compound/KOoRDumbLz3 (accessed 2026-04-29). View Source
- [2] Neunhoeffer, H. 1,2,4-Triazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 6, pp 507–572. (Reviewed substituent effects on triazine geometry and spectroscopy.) View Source
